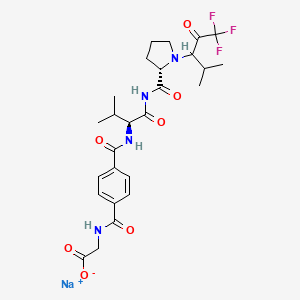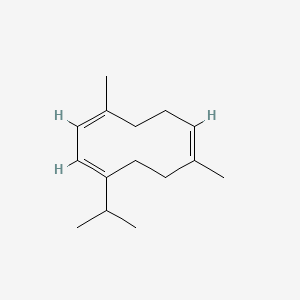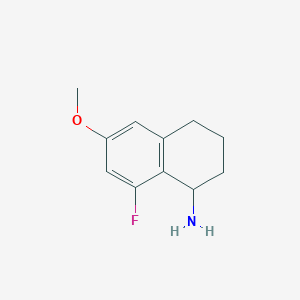![molecular formula C15H22N2O4 B13032176 3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
3-[Bis(tert-butoxycarbonyl)amino]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(tert-butoxycarbonyl)amino]pyridine is a chemical compound that features a pyridine ring substituted with a bis(tert-butoxycarbonyl)amino group. This compound is primarily used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]pyridine typically involves the reaction of pyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[Bis(tert-butoxycarbonyl)amino]pyridine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the tert-butoxycarbonyl groups using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Deprotection: The major product is the free amine after the removal of the tert-butoxycarbonyl groups.
Substitution: Depending on the electrophile used, various substituted pyridine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
3-[Bis(tert-butoxycarbonyl)amino]pyridine is widely used in scientific research due to its role as a protecting group for amines. Its applications include:
Biology: Employed in the synthesis of biologically active compounds and intermediates for drug development.
Medicine: Utilized in the preparation of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the large-scale synthesis of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The primary mechanism of action for 3-[Bis(tert-butoxycarbonyl)amino]pyridine involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-(tert-butoxycarbonyl)aminopyridine: Another compound with a similar protecting group used for amines.
N-tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis for the protection of amino groups.
Uniqueness: 3-[Bis(tert-butoxycarbonyl)amino]pyridine is unique due to its dual tert-butoxycarbonyl protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly useful in complex multi-step syntheses where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C15H22N2O4/c1-14(2,3)20-12(18)17(11-8-7-9-16-10-11)13(19)21-15(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
UJSVMPGPKXILHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)



![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine](/img/structure/B13032154.png)



![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)
